N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is a chemical compound that belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives. This compound features a thienyl moiety and is related to nicotinamide, which is a form of vitamin B3. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, which will be explored in detail in the synthesis analysis section. It is classified under small molecules and has been studied for its pharmacological properties, although it is not currently approved for clinical use.
This compound falls under several chemical classifications:
The synthesis of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide can be approached through various synthetic pathways. One common method involves the acylation of nicotinamide with a thienyl derivative.
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide features a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 284.31 g/mol. The structural representation includes:
The compound can participate in various chemical reactions typical for amides and carboxylic acids:
These reactions often require careful control of pH and temperature to prevent side reactions that could lead to undesired products.
The mechanism of action for N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors related to metabolic processes.
Research indicates that compounds with similar structures may influence pathways involved in oxidative stress response and cellular metabolism, potentially offering therapeutic effects in conditions such as inflammation or metabolic disorders.
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide is expected to exhibit:
The compound's stability may vary depending on pH and temperature, with potential degradation under extreme conditions. Its reactivity profile suggests it may undergo typical reactions associated with amides, including hydrolysis and acylation.
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide has potential applications in:
The integration of thiophene-based modifications into nicotinamide derivatives represents a strategic approach to modulate NAD⁺ metabolism and its associated enzymatic pathways. N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide exemplifies this class of compounds, where the thiophene moiety replaces conventional aromatic systems in the nicotinamide scaffold. This structural modification significantly alters electronic distribution and steric profiles, thereby influencing interactions with key NAD⁺ metabolic enzymes. The thiophene ring, characterized by its electron-rich sulfur heteroatom, enhances π-stacking capabilities while introducing steric constraints that impact substrate binding pockets within salvage pathway enzymes [3] [5].
Recent metabolic tracing studies demonstrate that thiophene-modified nicotinamide analogues undergo phosphorylation and adenylylation through the conserved NAD⁺ salvage pathway. Specifically, N-pyridinylthiophene carboxamide derivatives serve as precursors that are metabolized by nicotinamide phosphoribosyltransferase (NAMPT) to yield thiophene-containing mononucleotide analogues. These mononucleotides subsequently serve as substrates for nicotinamide mononucleotide adenylyltransferases (NMNATs), culminating in the formation of unconventional NAD⁺ analogues incorporating the thiophene heterocycle [3]. The bioactivity of these derivatives stems from their capacity to perturb nucleotide-dependent processes, particularly through inhibition of inosine monophosphate dehydrogenase (IMPDH), an NAD⁺-dependent enzyme essential for guanine nucleotide biosynthesis. This inhibition mechanism depletes cellular GTP pools in peripheral nerve cancers, establishing the therapeutic potential of these engineered cofactor analogues [3].
Table 1: Structural Features and Metabolic Processing of Thiophene-Modified Nicotinamide Analogues
Compound | Thiophene Position | Key Modification | Metabolic Conversion | |
---|---|---|---|---|
N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide | 2-position | Hydroxy-oxo-ethyl linker | Presumed NAMPT/NMNAT substrate | |
N-Pyridinylthiophene-3-carboxamide | 3-position | Direct carboxamide linkage | Converted to adenine dinucleotide derivative | |
5-(β-d-ribofuranosyl)thiophene-3-carbonitrile | 3-position | Carbonitrile replacement | Processed to NAD⁺ analogue inhibiting dehydrogenases | |
Thiophenfurin | 2-position | Ribosyl substitution | Metabolized to NAD⁺ analogue with tumor selectivity | [5] |
The strategic positioning of the thiophene ring within these analogues demonstrates structure-activity relationships critical to their biological function. Derivatives featuring thiophene-3-carboxamide moieties exhibit superior tumor cell selectivity compared to benzene-ring analogues, likely due to optimized interactions with NAMPT's active site. Conversely, carbonitrile-substituted thiophene analogues (isosteric replacements for carboxamide groups) display altered specificity toward dehydrogenase enzymes, underscoring how minor electronic perturbations significantly redirect biological activity [5]. These modifications exemplify rational design strategies to generate cofactor analogues that exploit tumor-specific metabolic vulnerabilities while maintaining recognition by conserved biosynthetic machinery.
The biosynthesis of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide derivatives occurs through specialized enzymatic pathways that diverge from canonical NAD⁺ synthesis. Central to this process is the initial conjugation of 2-thiophenglyoxylate with nicotinamide, likely catalyzed by carbonyl-metabolizing enzymes such as aldo-keto reductases or transaminases, yielding the characteristic hydroxy-oxo-ethyl linker architecture [1] [4]. This precursor compound then enters the NAD⁺ salvage pathway via the rate-limiting activity of NAMPT, which catalyzes the phosphoribosylation of the nicotinamide moiety to form the corresponding thiophene-modified nicotinamide mononucleotide analogue [3].
Structural characterization of the resulting mononucleotide derivatives reveals significant differences from natural nicotinamide mononucleotide. The presence of the 1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl substituent introduces steric bulk adjacent to the pyridine ring, potentially impeding conformational flexibility essential for enzyme recognition. Despite this modification, biochemical assays demonstrate efficient processing of these analogues by NMNAT isozymes, particularly NMNAT1, which adenylates them to form unconventional dinucleotide derivatives [3] [8]. The catalytic efficiency of this transformation varies significantly among NMNAT isoforms, with NMNAT1 exhibiting enhanced activity toward modified substrates compared to NMNAT2 and NMNAT3. This differential processing likely reflects structural differences in the active site architecture across isoforms, particularly within the nicotinamide mononucleotide-binding subdomain [2].
Table 2: Enzymatic Synthesis of Thiophene-Containing NAD⁺ Analogues
Enzyme | Reaction Catalyzed | Substrate Specificity | Product Formed | |
---|---|---|---|---|
NAMPT | Phosphoribosylation of nicotinamide | Tolerates thiophene-modified nicotinamides | Thiophene-containing NMN analogue | |
NMNAT1 | Adenylylation of NMN analogues | Broad substrate spectrum; processes modified NMN analogues | Unnatural adenine dinucleotide derivative | |
NadD mutants | ATP:nicotinamide mononucleotide adenylyltransferase | Engineered for non-natural nucleoside triphosphates | Chimeric dinucleotides (e.g., nicotinamide riboside pseudouridine diphosphate) | [8] |
Recent advances in enzyme engineering have expanded the biosynthetic toolkit for producing thiophene-modified NAD⁺ analogues. Mutants of Escherichia coli nicotinic acid mononucleotide adenylyltransferase (NadD), specifically engineered with alterations in the substrate binding pocket (e.g., Y84V/Y118D double mutant), demonstrate enhanced catalytic efficiency toward bulkier thiophene-containing substrates. These engineered enzymes facilitate the coupling of thiophene-modified nicotinamide mononucleotide analogues with atypical nucleoside triphosphates, generating novel dinucleotide cofactors not observed in nature [8]. The enzymatic synthesis of these chimeric dinucleotides proceeds with remarkable regioselectivity, exclusively forming β-1'-glycosidic linkages despite the structural perturbations introduced by the thiophene moiety. This synthetic approach provides access to structurally diverse cofactor analogues that serve as molecular tools for investigating NAD⁺-dependent processes and developing targeted metabolic interventions.
The metabolic fate of N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide-derived cofactor analogues is governed by their interactions with two pivotal enzymes: nicotinamide mononucleotide adenylyltransferase (NMNAT) and sterile alpha and TIR motif-containing protein 1 (SARM1). NMNAT isoforms exhibit distinct substrate preferences toward modified nicotinamide mononucleotide analogues, reflecting their subcellular localization and physiological roles. NMNAT1, localized predominantly in the nucleus, displays the broadest substrate tolerance among the three isoforms, efficiently processing thiophene-modified nicotinamide mononucleotide analogues despite their steric bulk [2] [7]. This permissiveness stems from structural flexibility in its active site, particularly within the conserved NMN-binding pocket where hydrophobic residues accommodate non-natural substituents. In contrast, NMNAT2—the primary axonal isoform with rapid turnover kinetics—demonstrates significantly reduced catalytic efficiency toward modified substrates, potentially due to stringent quality control mechanisms in neuronal compartments [2].
The downstream effects of these processing differences manifest dramatically in SARM1 activation dynamics. SARM1, the central executioner of axon degeneration, functions as an NAD⁺ hydrolase whose activity is exquisitely regulated by the NMN:NAD⁺ ratio. Biochemical and structural analyses reveal that SARM1 contains three critical domains: N-terminal armadillo repeat motifs (ARM), central sterile alpha motifs (SAM), and a C-terminal Toll/interleukin-1 receptor (TIR) domain housing NAD⁺ hydrolase activity [2] [9]. In healthy neurons, NMNAT2 maintains low nicotinamide mononucleotide levels relative to NAD⁺, enabling NAD⁺ binding to the ARM domain and stabilizing an autoinhibited SARM1 octomeric ring structure. However, thiophene-modified NAD⁺ analogues derived from N-(1-hydroxy-2-oxo-2-thien-2-ylethyl)nicotinamide exhibit altered binding kinetics to SARM1's regulatory sites [7] [9].
Table 3: Enzyme-Substrate Interactions in Modified NAD⁺ Analogue Processing
Enzyme | Natural Substrate | Modified Substrate Interaction | Functional Consequence | |
---|---|---|---|---|
NMNAT1 | NMN, NaMN | Broad tolerance for thiophene-modified NMN analogues | Efficient synthesis of modified NAD⁺ analogues | |
NMNAT2 | NMN | Reduced affinity for sterically-modified analogues | Impaired axonal maintenance with modified analogues | |
SARM1 (ARM domain) | NAD⁺ | Altered binding kinetics to modified dinucleotides | Disrupted autoinhibition and premature activation | |
SARM1 (TIR domain) | NAD⁺ | Variable hydrolase activity toward analogues | Altered NAD⁺ depletion kinetics in neurodegeneration | [2] [7] [9] |
Structural investigations reveal that SARM1 activation involves a conformational shift from an autoinhibited octomer to an active tetramer, exposing the catalytic TIR domains. Natural variants of SARM1 identified in human populations exhibit markedly different responses to thiophene-modified dinucleotides. For example, the R569C and E686K variants within the TIR domain demonstrate loss-of-function phenotypes with significantly reduced NAD⁺ hydrolase activity toward both natural and modified dinucleotides [9]. These variants fail to deplete NAD⁺ in cellular models even when challenged with elevated nicotinamide mononucleotide levels, suggesting that specific residues within the catalytic pocket discriminate against modified substrates. Furthermore, kinetic analyses demonstrate that thiophene-modified NAD⁺ analogues exhibit variable susceptibility to SARM1-mediated hydrolysis, with some analogues functioning as competitive inhibitors that stabilize the autoinhibited state [7].
The palmitoylation status of NMNAT2 represents another critical factor influencing substrate processing dynamics. Palmitoylation at Cys164/165 facilitates NMNAT2 association with transport vesicles, governing its axonal trafficking and turnover. This post-translational modification enhances NMNAT2 degradation, reducing its half-life compared to cytosolic mutants lacking palmitoylation sites. Consequently, compounds interfering with NMNAT2 palmitoylation or depalmitoylation cycles indirectly impact SARM1 activation by altering NMNAT2 stability and subcellular distribution [2]. These findings establish a comprehensive framework for understanding how thiophene-modified nicotinamide derivatives navigate the complex enzymatic landscape of NAD⁺ metabolism, with significant implications for their development as targeted modulators of neurodegeneration pathways.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1